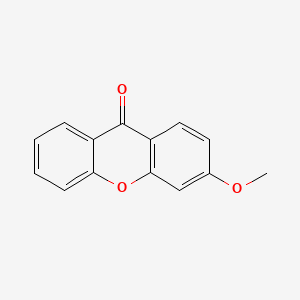

3-甲氧基黄酮

描述

3-Methoxyxanthone is a natural compound that belongs to the class of xanthones. It is found in various plants and herbs, including the roots of Polygala tenuifolia and the bark of Garcinia mangostana. 3-Methoxyxanthone has been found to possess several biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

科学研究应用

抗肿瘤活性

3-甲氧基黄酮已被确定为具有潜在抗肿瘤特性的化合物。其结构使其能够与多种生物靶标相互作用,从而可能抑制癌细胞的生长。 研究表明,黄酮类化合物可以诱导肿瘤细胞凋亡,使其成为抗癌药物开发的关注对象 .

抗糖尿病作用

研究表明,包括 3-甲氧基黄酮在内的黄酮类化合物具有抗糖尿病作用。它们可以调节葡萄糖代谢,这对控制糖尿病至关重要。 该化合物影响胰岛素信号通路的能力为糖尿病治疗研究提供了有希望的途径 .

抗菌特性

3-甲氧基黄酮的抗菌特性非常显著,因为它已被发现对多种微生物有效。 这包括细菌、真菌和病毒,使其成为开发新型抗菌剂的宝贵化合物 .

抗炎活性

炎症是对损伤或感染的反应,控制炎症对健康至关重要。3-甲氧基黄酮已显示出抗炎活性,这可能有助于治疗慢性炎症性疾病。 其机制涉及调节炎症通路和细胞因子产生 .

抗氧化作用

氧化应激会导致许多疾病,而抗氧化剂对于减轻这种应激至关重要。 3-甲氧基黄酮已证明具有抗氧化特性,这有助于清除自由基并保护细胞免受氧化损伤 .

神经保护潜力

神经退行性疾病越来越受到关注,目前正在探索 3-甲氧基黄酮的神经保护潜力。 它可能保护神经细胞免受损伤并改善认知功能,这对阿尔茨海默病和帕金森病等疾病来说很有希望 .

酶抑制

包括 3-甲氧基黄酮在内的黄酮类化合物一直因其酶抑制活性而受到研究。 例如,它们可以作为单胺氧化酶 (MAO) 的抑制剂,这与治疗精神和神经疾病有关 .

合成生物学应用

黄酮类化合物的生物合成途径复杂而有趣。 了解这些途径可以导致合成生物学应用,其中可以在工程生物体中生产 3-甲氧基黄酮,从而为药物提供可持续来源 .

作用机制

Target of Action

3-Methoxyxanthone, like many other xanthones, shows promising biological activities . . Xanthones in general have been found to interact with a variety of pharmacological targets .

Mode of Action

It’s known that the structure of xanthones allows them to engage with a variety of pharmacological targets

Biochemical Pathways

Xanthone biosynthesis in plants involves the shikimate and the acetate pathways which originate in plastids and endoplasmic reticulum, respectively . The pathway continues following three alternative routes, two phenylalanine-dependent and one phenylalanine-independent . All three routes lead to the biosynthesis of 2,3′,4,6-tetrahydroxybenzophenone, which is the central intermediate . The two main precursors of xanthones are formed from 2,3′,4,6-THB ring closure .

Pharmacokinetics

It’s known that the structure of xanthones allows them to engage with a variety of pharmacological targets , which could potentially impact their bioavailability.

Result of Action

Xanthones in general have been found to possess a broad array of pharmacological properties, such as antitumor, antidiabetic, and anti-microbes .

Action Environment

It’s known that the biosynthesis of xanthones in plants involves pathways that originate in specific cellular environments .

生化分析

Biochemical Properties

3-Methoxyxanthone, like other xanthones, is rich in structural diversity and possesses a broad array of pharmacological properties . These aromatic compounds are found in higher plants, such as Clusiaceae, Hypericaceae, and Gentianaceae . The biochemical properties of 3-Methoxyxanthone are yet to be comprehensively updated .

Cellular Effects

Xanthone derivatives are known to exhibit a multitude of biological activities, including α-glucosidase inhibition, anti-cancer activities, anti-Alzheimer activities, and anti-inflammatory activities .

Temporal Effects in Laboratory Settings

There is currently no specific information available on the temporal effects of 3-Methoxyxanthone in laboratory settings. A validated HPLC method exists for the analysis of xanthone and 3-Methoxyxanthone in poly (D, L -lactide-co-glycolide) (PLGA) nanocapsule formulations .

Metabolic Pathways

Xanthone biosynthesis in plants involves the shikimate and the acetate pathways which originate in plastids and endoplasmic reticulum, respectively .

属性

IUPAC Name |

3-methoxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O3/c1-16-9-6-7-11-13(8-9)17-12-5-3-2-4-10(12)14(11)15/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGWDKWJYTURSFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40190712 | |

| Record name | 9H-Xanthen-9-one, 3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3722-52-9 | |

| Record name | 3-Methoxyxanthone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3722-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxyxanthone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003722529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxyxanthone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37335 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Xanthen-9-one, 3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHOXYXANTHONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WW24PSE3QM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

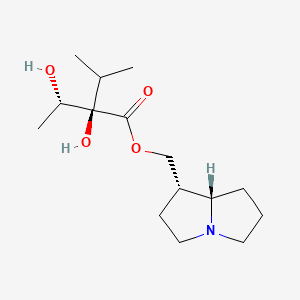

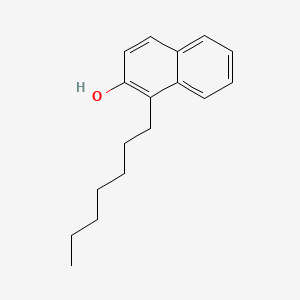

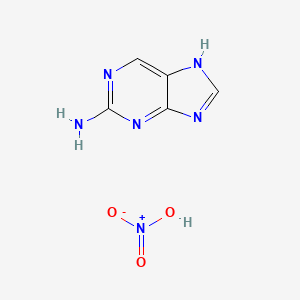

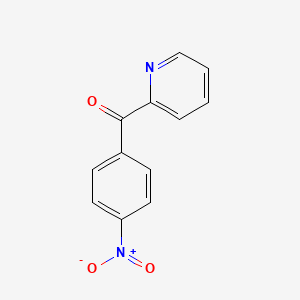

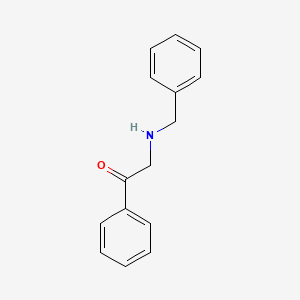

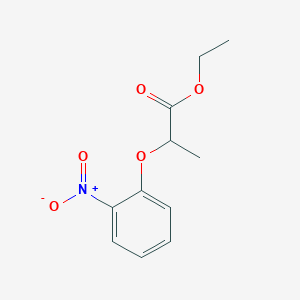

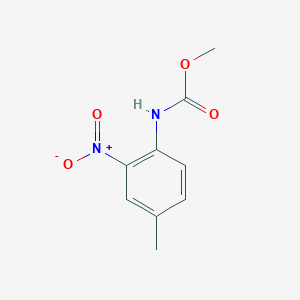

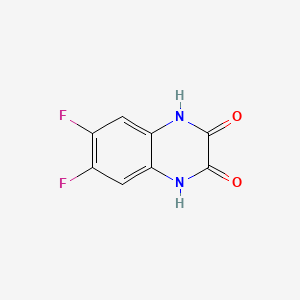

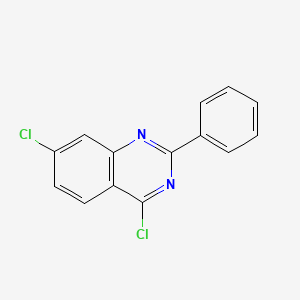

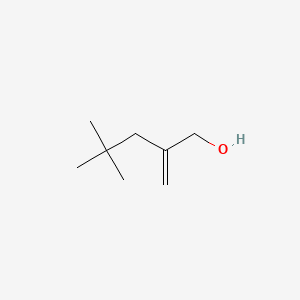

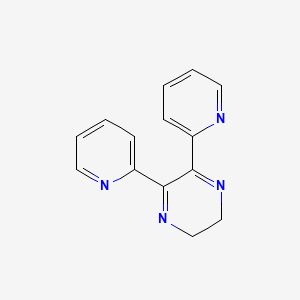

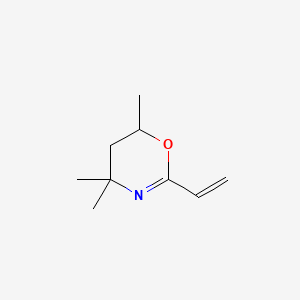

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 3-Methoxyxanthone?

A1: 3-Methoxyxanthone has the molecular formula C14H10O3 and a molecular weight of 226.23 g/mol.

Q2: How is 3-Methoxyxanthone typically characterized using spectroscopic techniques?

A2: Researchers commonly employ techniques like UV-Vis spectroscopy, IR spectroscopy, mass spectrometry (MS), 1H-NMR, 13C-NMR, and 2D NMR to elucidate the structure and characteristics of 3-Methoxyxanthone. [, , , , , , , , , , , , , , , , , , , , , ]

Q3: What is the primary biological activity reported for 3-Methoxyxanthone?

A3: Research suggests that 3-Methoxyxanthone exhibits inhibitory effects on nitric oxide (NO) production. [] This finding has implications for its potential use as an anti-inflammatory agent.

Q4: How does 3-Methoxyxanthone affect NO production?

A4: While the exact mechanism requires further investigation, 3-Methoxyxanthone is believed to interfere with the NO production pathway in activated macrophages. [] One study showed that encapsulation of 3-Methoxyxanthone in poly (dl-lactide-co-glycolide) (PLGA) nanocapsules significantly enhanced its inhibitory effect on NO production in IFN-γ/LPS-activated J774 macrophages. []

Q5: What other biological activities have been reported for 3-Methoxyxanthone?

A5: Studies indicate that 3-Methoxyxanthone also possesses antioxidant properties. [] It showed promising results in protecting serum albumin from AAPH-mediated oxidation and inhibiting lipid peroxidation in rat synaptosomes. [] Additionally, 3-Methoxyxanthone, alongside 1,7-dihydroxy-3-methoxyxanthone, displayed antitubercular activity against Mycobacterium tuberculosis. []

Q6: Are there any studies on the structure-activity relationship (SAR) of 3-Methoxyxanthone?

A6: Research suggests that the number and position of free hydroxyl groups on the xanthone structure significantly influence its biological activity. For instance, methylation of hydroxyl groups in coumarin derivatives led to reduced anti-proliferative effects. [] Similarly, the presence and position of methoxy groups on the xanthone structure play a crucial role in their antioxidant capacity. []

Q7: How can the bioavailability of 3-Methoxyxanthone be improved?

A7: Encapsulating 3-Methoxyxanthone in PLGA nanocapsules has been shown to enhance its cellular uptake and significantly improve its inhibitory effect on NO production. [] This approach holds promise for enhancing its bioavailability and therapeutic efficacy.

Q8: What analytical methods are used to quantify 3-Methoxyxanthone?

A8: High-performance liquid chromatography (HPLC) coupled with UV detection is a widely used method for analyzing 3-Methoxyxanthone in various matrices, including plant extracts and nanocapsule formulations. [, ]

Q9: What are the natural sources of 3-Methoxyxanthone?

A9: 3-Methoxyxanthone and its derivatives are naturally found in various plant species belonging to the Gentianaceae family. [, , , , , , , , , , , , , , , ] Some notable examples include species of Swertia and Gentiana. It has also been isolated from plants belonging to the Guttiferae and Polygalaceae families. [, , , , ]

Q10: Why is the presence of 3-Methoxyxanthone and related compounds in these plants significant?

A10: These compounds are thought to contribute to the traditional medicinal properties attributed to these plants. [, , ] The diverse biological activities of 3-Methoxyxanthone, including its anti-inflammatory, antioxidant, and antimicrobial properties, make it a valuable candidate for further research and development of new therapeutic agents.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenol](/img/structure/B1606161.png)